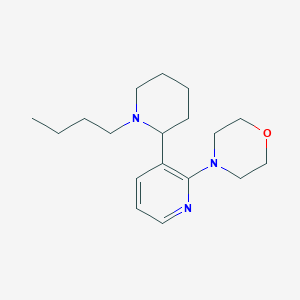
4-(3-(1-Butylpiperidin-2-yl)pyridin-2-yl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-(1-Butylpiperidin-2-yl)pyridin-2-yl)morpholine is a complex organic compound that features a morpholine ring attached to a pyridine ring, which is further substituted with a butylpiperidine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(1-Butylpiperidin-2-yl)pyridin-2-yl)morpholine typically involves multi-step organic reactions. One common method includes the formation of the piperidine ring followed by its attachment to the pyridine ring. The morpholine ring is then introduced through nucleophilic substitution reactions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification processes such as crystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-(3-(1-Butylpiperidin-2-yl)pyridin-2-yl)morpholine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to optimize the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
4-(3-(1-Butylpiperidin-2-yl)pyridin-2-yl)morpholine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential interactions with biological targets.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-(1-Butylpiperidin-2-yl)pyridin-2-yl)morpholine involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate biological pathways, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-(3-(1-Butylpiperidin-2-yl)pyridin-2-yl)piperazine
- 4-(3-(1-Butylpiperidin-2-yl)pyridin-2-yl)pyrrolidine
Uniqueness
4-(3-(1-Butylpiperidin-2-yl)pyridin-2-yl)morpholine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
4-(3-(1-Butylpiperidin-2-yl)pyridin-2-yl)morpholine, with the CAS number 1352538-69-2, is a chemical compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, relevant research findings, and implications for therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C18H29N3O, with a molecular weight of 303.45 g/mol. The compound features a morpholine ring, a pyridine moiety, and a butylpiperidine substituent, which collectively contribute to its pharmacological properties.
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C18H29N3O |
| Molecular Weight | 303.45 g/mol |
| CAS Number | 1352538-69-2 |
| Chemical Structure | Chemical Structure |
Pharmacological Profile
Research indicates that this compound may exhibit significant activity as an antagonist at metabotropic glutamate receptor subtype 5 (mGluR5), which is implicated in various neurological disorders. Studies have shown that mGluR5 antagonists can modulate synaptic transmission and may be beneficial in conditions such as anxiety, depression, and schizophrenia .
The biological activity of this compound is primarily linked to its interaction with neurotransmitter systems. It has been observed to influence G protein-coupled receptor (GPCR) signaling pathways, particularly affecting the Gi protein pathway while inhibiting β-arrestin recruitment . This biased signaling could provide therapeutic advantages by minimizing side effects associated with traditional receptor activation.
Case Studies and Experimental Findings
- Study on mGluR5 Antagonism :
- Neuropharmacological Evaluation :
- Potential for CNS Disorders :
Properties
Molecular Formula |
C18H29N3O |
|---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
4-[3-(1-butylpiperidin-2-yl)pyridin-2-yl]morpholine |
InChI |
InChI=1S/C18H29N3O/c1-2-3-10-20-11-5-4-8-17(20)16-7-6-9-19-18(16)21-12-14-22-15-13-21/h6-7,9,17H,2-5,8,10-15H2,1H3 |
InChI Key |
NEMOWILWBKWSFX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CCCCC1C2=C(N=CC=C2)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















